Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate
Overview
Description
Ethyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound featuring an adamantyl group, a piperazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate typically involves multiple steps:
Formation of the Adamantyl-Piperazine Intermediate: The adamantyl group is introduced to the piperazine ring through a nucleophilic substitution reaction. This step often requires a strong base and a suitable solvent.
Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction, often involving a dioxopyrrolidine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the adamantyl and piperazine groups.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.
Material Science: The compound’s stability and structural properties make it a candidate for use in the development of new materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine and pyrrolidine rings can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1-piperazinyl)benzoate: Similar structure but lacks the adamantyl and pyrrolidine groups.
Adamantyl-piperazine derivatives: Compounds with similar adamantyl and piperazine moieties but different substituents on the benzoate ester.
Uniqueness
Ethyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to the combination of the adamantyl group, piperazine ring, and pyrrolidine ring. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
ethyl 4-[3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O4/c1-2-34-26(33)21-3-5-22(6-4-21)30-24(31)14-23(25(30)32)28-7-9-29(10-8-28)27-15-18-11-19(16-27)13-20(12-18)17-27/h3-6,18-20,23H,2,7-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWJEQCDEALYFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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